molecular formula C7H5N4NaO2 B13471415 Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

Cat. No.: B13471415
M. Wt: 200.13 g/mol
InChI Key: LBTPQJNGJLXXBR-UHFFFAOYSA-M
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Description

Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridazine core. The molecule is substituted with a methyl group at position 3 and a carboxylate group at position 6, stabilized as a sodium salt. Key physicochemical properties include:

  • Molecular formula: C₇H₄N₄NaO₂ (inferred from and analogous compounds).

Properties

Molecular Formula

C7H5N4NaO2

Molecular Weight

200.13 g/mol

IUPAC Name

sodium;3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate

InChI

InChI=1S/C7H6N4O2.Na/c1-4-8-9-6-3-2-5(7(12)13)10-11(4)6;/h2-3H,1H3,(H,12,13);/q;+1/p-1

InChI Key

LBTPQJNGJLXXBR-UHFFFAOYSA-M

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Cyclization Step

  • Starting from 3-chloro-6-hydrazinylpyridazine, cyclization is achieved by reaction with diethyl ethoxymethylenemalonate or triethyl orthoacetate.
  • This cyclization forms the triazolo[4,3-b]pyridazine ring system with a chlorine substituent at the 6-position.
  • The reaction is typically conducted under reflux conditions in an appropriate solvent such as ethanol or acetic acid, facilitating ring closure.

Introduction of the 3-Methyl Group

  • Methylation at the 3-position can be performed by alkylation of the triazolo ring nitrogen using methyl iodide or methyl sulfate under basic conditions.
  • Alternatively, the methyl substituent can be introduced during the cyclization step by using methyl-substituted precursors.

Functionalization at the 6-Position: Carboxylate Formation

Substitution of the 6-Chloro Group

  • The chlorine at the 6-position is substituted by a carboxylate moiety via nucleophilic substitution.
  • This is commonly achieved by reacting the 6-chloro-3-methyl-triazolo[4,3-b]pyridazine with sodium hydroxide or sodium alkoxides in polar aprotic solvents such as dimethylformamide (DMF).
  • The reaction proceeds under inert atmosphere (argon or nitrogen) at room temperature to moderate heating (20–80°C) for several hours.
  • The nucleophile attacks the electrophilic carbon bearing chlorine, displacing chloride and forming the sodium carboxylate salt directly.

Alternative Routes to Carboxylate

  • Hydrolysis of ester derivatives at the 6-position can also yield the carboxylic acid, which is then neutralized with sodium hydroxide to form the sodium salt.
  • Ester intermediates are prepared by esterification of the corresponding acid or via direct substitution with alkoxy groups followed by hydrolysis.

Purification and Isolation

  • The reaction mixture is typically quenched with water and extracted with ethyl acetate to remove organic impurities.
  • The aqueous layer containing the sodium carboxylate is concentrated under reduced pressure.
  • Further purification is achieved by recrystallization from water or aqueous ethanol.
  • Reverse phase column chromatography using C18 columns with gradients of trifluoroacetic acid (TFA) in water and methanol is employed when high purity is required.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization 3-chloro-6-hydrazinylpyridazine + diethyl ethoxymethylenemalonate or triethyl orthoacetate, reflux Forms triazolo[4,3-b]pyridazine core
Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temp Introduces 3-methyl substituent
Nucleophilic substitution Sodium hydroxide or sodium alkoxide, DMF, 20–80°C, inert atmosphere Replaces 6-chloro with carboxylate group
Hydrolysis (if ester route) Acid or base hydrolysis, aqueous conditions Converts ester to acid before salt formation
Neutralization Sodium hydroxide, aqueous solution Forms sodium salt from carboxylic acid

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Product Key Conditions
1 Cyclization 3-chloro-6-hydrazinylpyridazine 6-chloro-triazolo[4,3-b]pyridazine Reflux, ethanol/acetic acid
2 Methylation Triazolo[4,3-b]pyridazine intermediate 3-methyl derivative Methyl iodide, base, DMF
3 Nucleophilic substitution 6-chloro-3-methyl-triazolopyridazine Sodium 3-methyl-triazolo[4,3-b]pyridazine-6-carboxylate NaOH or NaOR, DMF, inert atmosphere
4 Purification Crude product Pure sodium salt Extraction, recrystallization, chromatography

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group (-COO⁻Na⁺) acts as a nucleophilic site, facilitating substitution reactions. Common reagents include alkyl halides and acyl chlorides, which replace the sodium ion under mild conditions.

Reaction Reagents/Conditions Product Key Observations
AlkylationAlkyl halides (e.g., CH₃I) in ethanol, 50–60°C3-Methyl- triazolo[4,3-b]pyridazine-6-carboxylate esterEsterification proceeds with >75% yield; polar aprotic solvents enhance reactivity.
AcylationAcetyl chloride, DMF, room temperatureAcetylated derivativeRequires anhydrous conditions; competing ring-opening observed at elevated temperatures.

Oxidation Reactions

The methyl group on the triazole ring and the pyridazine moiety can undergo oxidation.

Reaction Reagents/Conditions Product Key Observations
Methyl group oxidationKMnO₄ in acidic aqueous solution, reflux3-Carboxy- triazolo[4,3-b]pyridazine-6-carboxylateOver-oxidation to CO₂ occurs if conditions are too harsh; pH control is critical .
Ring oxidationH₂O₂ in acetic acid, 80°CEpoxide or N-oxide derivativesLimited regioselectivity; side products include ring-opened species.

Reduction Reactions

The carboxylate group and aromatic system participate in reduction pathways.

Reaction Reagents/Conditions Product Key Observations
Carboxylate reductionLiAlH₄ in dry THF, 0°C → RT6-(Hydroxymethyl)-3-methyl- triazolo[4,3-b]pyridazineYields ~60%; excess reagent leads to over-reduction of the triazole ring .
Catalytic hydrogenationH₂, Pd/C in ethanol, 50 psiPartially saturated pyridazine derivativesSelective reduction of pyridazine ring observed; triazole ring remains intact .

Cycloaddition and Ring Functionalization

The triazole ring participates in [3+2] cycloadditions, while the pyridazine moiety undergoes electrophilic substitution.

Reaction Reagents/Conditions Product Key Observations
CuAAC click chemistryCu(I), azide, DMSO, 60°C1,2,3-Triazole-fused hybridHigh regioselectivity due to electron-withdrawing carboxylate group .
Electrophilic substitutionHNO₃/H₂SO₄, 0°CNitro-substituted derivative at pyridazine C7Nitration occurs preferentially at the electron-deficient C7 position .

Decarboxylation and Thermal Degradation

Thermal treatment or acid catalysis removes the carboxylate group.

Reaction Reagents/Conditions Product Key Observations
Acid-catalyzed decarboxylationHCl (conc.), reflux3-Methyl- triazolo[4,3-b]pyridazineQuantitative CO₂ release; product retains triazole-pyridazine aromaticity .
Pyrolysis300°C under N₂ atmosphereFragmented heterocyclic compoundsComplex mixture of ring-opened and rearranged products .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Dominant Reaction Types
Carboxylate (-COO⁻Na⁺)High (nucleophilic substitution)Alkylation, acylation, reduction
Triazole ringModerate (electrophilic addition)Cycloaddition, nitration
Pyridazine ringLow (electron-deficient)Oxidation, catalytic hydrogenation

Mechanistic Insights

  • Substitution: The carboxylate’s sodium ion is displaced via an SN2 mechanism in alkylation, while acylation follows a nucleophilic acyl substitution pathway.

  • Oxidation: The methyl group undergoes radical-mediated oxidation to a carboxylic acid, with Mn(VII) intermediates implicated .

  • Cycloaddition: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds via a copper-triazolide intermediate, stabilized by the carboxylate .

Scientific Research Applications

Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Triazolo[4,3-b]pyridazine derivatives are highly tunable, with modifications at positions 3, 6, and peripheral groups significantly altering their properties. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties References
Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate 3-methyl, 6-carboxylate (sodium salt) C₇H₄N₄NaO₂ ~217.12 (estimated) Likely improved solubility due to carboxylate; potential antimicrobial activity inferred from analogues
Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate 3-carboxylate (sodium salt), 6-chloro C₆H₂ClN₄NaO₂ 220.55 High polarity (hydrogen bond acceptors: 5); used as synthetic intermediate
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine 3-methyl, 6-chloro C₆H₄ClN₅ 181.62 Key intermediate for further functionalization; no thrombin inhibition (Ki > 300 μM)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 7) 3-methyl, 6-amine (indole-substituted) C₁₇H₁₆FN₇ 337.35 BRD4 bromodomain inhibition; enhanced cellular permeability due to lipophilic indole group
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride 3-methyl, 6-piperazine C₁₀H₁₆Cl₂N₆ 307.19 Improved pharmacokinetics (e.g., solubility, bioavailability) via basic piperazine moiety

Functional Comparisons

Antimicrobial Activity
  • Methyl-substituted derivatives, such as 3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl benzamides, exhibit moderate to good activity against microbial pathogens. This suggests that the methyl group at position 3 may enhance target binding through hydrophobic interactions .
Antiproliferative Activity
  • Replacement of benzamidine moieties with triazolo[4,3-b]pyridazine cores (e.g., compounds 14–17) abolished thrombin inhibition but introduced antiproliferative effects in endothelial and tumor cells (IC₅₀ < 10 μM in ester forms) .
Kinase Inhibition
  • Derivatives like PF-4254644, featuring a 6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine group, show potent c-Met kinase inhibition but reduced metabolic stability compared to quinoline-based analogues .

Physicochemical and Pharmacokinetic Differences

  • Solubility : Sodium carboxylate derivatives (e.g., Sodium 6-chloro-3-carboxylate) exhibit higher aqueous solubility than neutral analogues due to ionic character .
  • Metabolic Stability: Quinolines fused with triazolo[4,3-b]pyridazines (e.g., PF-4254644) are susceptible to oxidative metabolism, whereas piperazine-containing derivatives (e.g., Compound 15) show improved pharmacokinetic profiles .

Biological Activity

Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core structure, which is known for its potential pharmacological applications. The presence of the sodium salt form enhances its solubility in biological systems, making it more bioavailable for therapeutic use.

1. Antimicrobial Properties

Research indicates that compounds with a triazolo-pyridazine structure exhibit notable antimicrobial activity. For instance, studies have demonstrated that derivatives of this class can inhibit the growth of various bacterial strains by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis or cell wall biosynthesis.

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This action is particularly relevant in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced levels of TNF-α and IL-6
AnticancerInduction of apoptosis in cancer cells

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for key enzymes involved in inflammatory pathways.
  • Nuclear Factor Kappa B (NF-κB) Pathway : It potentially modulates the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators.
  • Cytotoxic Effects on Cancer Cells : Research has indicated that this compound can induce apoptosis in certain cancer cell lines by triggering mitochondrial pathways.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Anti-inflammatory Activity :
    • In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound resulted in significant reductions in pro-inflammatory cytokines and markers of oxidative stress.
    • Results indicated a dose-dependent response with notable efficacy at lower concentrations compared to standard anti-inflammatory drugs like indomethacin.
  • Anticancer Research :
    • A study evaluated the compound's effects on human cancer cell lines (e.g., breast and lung cancer). The results showed that treatment led to reduced cell viability and increased apoptosis rates.
    • Mechanistic studies suggested involvement of caspase activation and disruption of mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Sodium 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclization of 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate to form the triazolo-pyridazine core . Substitution reactions (e.g., using sodium hydride in DMF) are critical for introducing carboxylate groups. Optimal yields (>70%) are achieved under anhydrous conditions with controlled temperature (60–80°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify substituent positions. Purity (>95%) is validated via reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) .

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